2-(3-Bromofuran-2-yl)propanoic acid
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Overview
Description
2-(3-Bromofuran-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom and a propanoic acid group in the structure of this compound makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)propanoic acid can be achieved through several methodsFor example, starting with 3-bromofuran, the compound can be reacted with a suitable propanoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by esterification or other suitable reactions to introduce the propanoic acid group. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The furan ring and the propanoic acid group can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-(3-Bromofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
2-(5-Bromofuran-2-yl)propanoic acid: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
Uniqueness
2-(3-Bromofuran-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7BrO3 |
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Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10) |
InChI Key |
UCVIYEKXZSDVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CO1)Br)C(=O)O |
Origin of Product |
United States |
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